molecular formula C7H16ClNO B1429840 trans-2-(Aminomethyl)cyclohexanol hydrochloride CAS No. 24948-05-8

trans-2-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B1429840
CAS No.: 24948-05-8
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-UOERWJHTSA-N
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Description

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant research findings.

This compound is characterized by its molecular formula C7H15ClN2O\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} and a molecular weight of approximately 165.66 g/mol. It is a white crystalline solid soluble in water, ethanol, and methanol, which enhances its versatility for various applications.

1. Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity, particularly as an antidepressant. It appears to influence neurotransmitter systems involved in mood regulation, which may provide therapeutic effects in mood disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantInfluences neurotransmitter systems for mood regulation
AntimicrobialPotential activity against various microorganisms
AnticancerPossible cytotoxic effects on tumor cells

The compound's mechanism of action is linked to its interaction with various receptors and enzymes. Studies have highlighted its binding affinity with neurotransmitter receptors, which is crucial for understanding its pharmacodynamics.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : A study indicated that this compound could modulate serotonin and norepinephrine levels, contributing to its antidepressant effects.
  • Cytotoxicity : In vitro assays demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. The compound was evaluated using the MTT assay, which measures cell viability and proliferation .
  • Antimicrobial Activity : Preliminary investigations showed that this compound exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves multiple steps that optimize yield and purity. Various synthetic routes have been documented in the literature, emphasizing the importance of reaction conditions in achieving desired outcomes .

Comparison with Related Compounds

This compound shares structural similarities with other compounds, which may exhibit differing biological activities due to variations in stereochemistry or functional groups.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
cis-2-Aminomethylcyclohexanol hydrochlorideCHClNODifferent stereochemistry affecting biological activity
trans-2-Aminocyclohexanol hydrochlorideCHClNOLacks the aminomethyl group; different pharmacological profile
trans-2-Methylamino-cyclohexanol hydrochlorideCHNO·HClMethyl substitution alters solubility and activity

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739084
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24948-05-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-2-(Aminomethyl)cyclohexanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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